molecular formula C14H10N6O2 B12711699 8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- CAS No. 111983-58-5

8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)-

Cat. No.: B12711699
CAS No.: 111983-58-5
M. Wt: 294.27 g/mol
InChI Key: JXDNVMGOIQPPRZ-UHFFFAOYSA-N
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Description

8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- is a heterocyclic compound that belongs to the imidazo[2,1-f]purine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a purine ring system, with a methyl group at the 8th position and a 4-nitrophenyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their reactivity and applications .

Properties

CAS No.

111983-58-5

Molecular Formula

C14H10N6O2

Molecular Weight

294.27 g/mol

IUPAC Name

6-methyl-7-(4-nitrophenyl)purino[7,8-a]imidazole

InChI

InChI=1S/C14H10N6O2/c1-18-12(9-2-4-10(5-3-9)20(21)22)7-19-11-6-15-8-16-13(11)17-14(18)19/h2-8H,1H3

InChI Key

JXDNVMGOIQPPRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN2C1=NC3=NC=NC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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